(2,4-Dimethoxyphenyl)(m-tolyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-5-4-6-12(9-11)16(17)14-8-7-13(18-2)10-15(14)19-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQNXPBHVAZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4 Dimethoxyphenyl M Tolyl Methanone
Retrosynthetic Analysis and Strategic Bond Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For (2,4-Dimethoxyphenyl)(m-tolyl)methanone, the most logical disconnections are at the bonds to the central carbonyl group. This leads to two primary retrosynthetic pathways, as illustrated below.
Scheme 1: Retrosynthetic analysis of this compound

Disconnection A (C(aryl)-C(O)) : This disconnection breaks the bond between the m-tolyl group and the carbonyl carbon. This suggests a Friedel-Crafts acylation reaction where 1,3-dimethoxybenzene (B93181) is acylated with an m-toluoyl derivative. Alternatively, it points towards a cross-coupling reaction between an organometallic derivative of 1,3-dimethoxybenzene and an m-toluoyl halide.
Disconnection B (C(aryl)-C(O)) : This disconnection severs the bond between the 2,4-dimethoxyphenyl group and the carbonyl carbon. This implies a Friedel-Crafts acylation of toluene (B28343) with a 2,4-dimethoxybenzoyl derivative or a cross-coupling reaction involving an m-tolyl organometallic reagent and a 2,4-dimethoxybenzoyl halide.
Disconnection C (C-C) : A third possibility involves disconnecting the C-C single bond of a diarylmethane precursor, which can then be oxidized to the target ketone. This approach relies on the synthesis of (2,4-dimethoxyphenyl)(m-tolyl)methane followed by oxidation.
These disconnections form the basis for the synthetic strategies discussed in the following sections. The choice of a specific route often depends on the availability of starting materials, regioselectivity control, and functional group tolerance.
Carbonyl Bond Formation Strategies
The formation of the central carbonyl bond is the cornerstone of synthesizing this compound. Several powerful methods are available for constructing this diaryl ketone moiety.
The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. masterorganicchemistry.com In the context of synthesizing this compound, this can be approached in two ways, corresponding to the disconnections outlined previously.
Route 1: Acylation of 1,3-Dimethoxybenzene
This route involves the reaction of 1,3-dimethoxybenzene with m-toluoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com The two methoxy (B1213986) groups on 1,3-dimethoxybenzene are strong activating groups and ortho-, para-directors. youtube.com Acylation is expected to occur at the position para to one methoxy group and ortho to the other (the C4 position), which is highly activated and sterically accessible. Acylation at the C2 position is also possible but generally less favored. The use of milder conditions or specific catalysts can enhance the regioselectivity. Polyphosphoric acid (PPA) can also be employed as both a catalyst and solvent, sometimes offering advantages in terms of cleaner reactions and avoiding the ether cleavage that can occur with strong Lewis acids like AlCl₃. researchgate.net
Route 2: Acylation of m-Xylene (B151644)
Alternatively, m-xylene can be acylated with 2,4-dimethoxybenzoyl chloride. The methyl group is an ortho-, para-director. libretexts.org This would lead to a mixture of isomers, making this route less ideal for the specific synthesis of this compound without efficient separation methods.
| Reactants | Catalyst | Product | Remarks |
| 1,3-Dimethoxybenzene and m-Toluoyl chloride | AlCl₃, FeCl₃, or PPA | This compound | Highly regioselective due to the directing effects of the two methoxy groups. youtube.comresearchgate.net |
| m-Xylene and 2,4-Dimethoxybenzoyl chloride | AlCl₃, FeCl₃ | Mixture of isomers | The methyl group directs acylation to multiple positions, leading to poor regioselectivity. libretexts.org |
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their broad functional group tolerance and high efficiency in forming carbon-carbon bonds. wikipedia.org
Suzuki Coupling : The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organohalide. wikipedia.org For the synthesis of this compound, one could couple m-tolylboronic acid with 2,4-dimethoxybenzoyl chloride or 2,4-dimethoxyphenylboronic acid with m-toluoyl chloride. mdpi.comacs.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org
Negishi Coupling : The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide. wikipedia.org This method is known for its high reactivity and functional group tolerance. nih.gov The synthesis could proceed via the coupling of an m-tolylzinc halide with 2,4-dimethoxybenzoyl chloride or a (2,4-dimethoxyphenyl)zinc halide with m-toluoyl chloride, catalyzed by a nickel or palladium complex. nih.govresearchgate.netlookchem.com
Stille Coupling : The Stille reaction employs an organotin reagent (organostannane) coupled with an organohalide. wikipedia.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The synthetic approach would be analogous to the Suzuki and Negishi couplings, for instance, reacting m-tolyltrimethylstannane with 2,4-dimethoxybenzoyl chloride. libretexts.orgthermofisher.com
| Coupling Reaction | Aryl Halide/Pseudohalide | Organometallic Reagent | Catalyst |
| Suzuki wikipedia.orgmdpi.com | 2,4-Dimethoxybenzoyl chloride | m-Tolylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ |
| Negishi wikipedia.orgnih.gov | m-Toluoyl chloride | (2,4-Dimethoxyphenyl)zinc halide | Ni(acac)₂, Pd(dba)₂ |
| Stille wikipedia.orglibretexts.org | 2,4-Dimethoxybenzoyl chloride | m-Tolyltrimethylstannane | Pd(PPh₃)₄ |
An alternative strategy involves the oxidation of a precursor molecule where the carbonyl group is in a reduced form.
Oxidation of a Secondary Alcohol : The target ketone can be prepared by the oxidation of the corresponding secondary alcohol, (2,4-dimethoxyphenyl)(m-tolyl)methanol. This alcohol precursor can be synthesized via a Grignard reaction between m-tolylmagnesium bromide and 2,4-dimethoxybenzaldehyde, or vice versa. A wide range of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions, can be used for this transformation.
Oxidation of a Methylene (B1212753) Group : Direct oxidation of the methylene group in (2,4-dimethoxyphenyl)(m-tolyl)methane offers a more atom-economical route. nih.gov Various methods have been developed for this C-H activation, including the use of oxidants like potassium permanganate (B83412) (KMnO₄) or catalytic systems employing transition metals with a terminal oxidant like molecular oxygen. nih.gov
| Precursor | Oxidation Method | Reagents |
| (2,4-Dimethoxyphenyl)(m-tolyl)methanol | Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine |
| (2,4-Dimethoxyphenyl)(m-tolyl)methanol | Jones Oxidation | CrO₃, H₂SO₄, Acetone |
| (2,4-Dimethoxyphenyl)(m-tolyl)methane | C-H Oxidation | KMnO₄ or Metal catalyst/O₂ nih.gov |
Functional Group Interconversions and Aromatic Substitutions for Precursor Synthesis
The 2,4-dimethoxy substitution pattern on the phenyl ring is crucial. While 1,3-dimethoxybenzene is a commercially available starting material, understanding its synthesis provides insight into functional group manipulations. The methoxy groups are electron-donating and direct electrophilic aromatic substitution to the ortho and para positions. youtube.com For instance, the sequential methoxylation of a phenol (B47542) or a dihydric phenol derivative, often via a Williamson ether synthesis (using a base like NaOH or K₂CO₃ and a methylating agent like dimethyl sulfate (B86663) or methyl iodide), is a standard procedure. The regioselectivity is controlled by the directing effects of the existing hydroxyl and methoxy groups during the substitution steps. In some modern approaches, palladium-catalyzed C-H methoxylation of aryl halides has been developed, offering alternative routes to methoxy-substituted arenes. nih.gov
Regioselective Introduction of Methyl Groups
The synthesis of this compound inherently involves a high degree of regioselectivity. The substitution pattern of the final molecule is dictated by two key factors: the position of the methyl group on the tolyl ring and the point of acylation on the 1,3-dimethoxybenzene ring.
The primary method for ensuring the methyl group is at the meta position (position 3) on the tolyl ring is through the careful selection of the starting material. The most direct approach is a Friedel-Crafts acylation reaction, which utilizes an acylating agent that already possesses the desired m-methyl substitution. nih.govchemguide.co.uk Typically, this involves reacting 1,3-dimethoxybenzene with m-toluoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govchemguide.co.uk The m-toluoyl chloride itself is synthesized from m-toluic acid, thus cementing the regiochemistry of the methyl group from the outset.
The second aspect of regioselectivity concerns the electrophilic aromatic substitution on the 1,3-dimethoxybenzene ring. The two methoxy groups are strongly activating and act as ortho, para-directors. The acylation occurs selectively at the C4 position, which is para to one methoxy group and ortho to the other. This high degree of selectivity is driven by the powerful electron-donating and steric effects of the methoxy groups, which stabilize the carbocation intermediate formed during the reaction. Alternative catalysts to AlCl₃, such as polyphosphoric acid (PPA), can also be employed for Friedel-Crafts acylations, often with the benefit of avoiding the cleavage of aryl-alkyl ether bonds that can sometimes occur with stronger Lewis acids. researchgate.net
Green Chemistry Principles and Sustainable Synthesis Approaches
Modern synthetic chemistry increasingly emphasizes the integration of green chemistry principles to minimize environmental impact and enhance safety. For the synthesis of this compound, this involves moving away from classical methods that generate significant waste and use hazardous materials.
Traditional Friedel-Crafts acylations are often not considered "green" due to the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generate substantial acidic waste during aqueous workup. chemguide.co.uk Sustainable alternatives focus on catalytic processes and reactions with higher atom economy.
A prominent green alternative is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction can form the central carbon-carbon bond of the ketone by coupling a suitable m-tolyl derivative with a 2,4-dimethoxybenzoyl derivative. libretexts.orgnih.gov For instance, m-tolylboronic acid could be coupled with 2,4-dimethoxybenzoyl chloride. The advantages of this method include:
Catalytic System: It requires only a catalytic amount of palladium, reducing metal waste. youtube.com
Benign Byproducts: The boron-containing byproducts are generally considered to be of low toxicity. libretexts.org
Functional Group Tolerance: The reaction conditions are often mild and tolerant of a wide variety of functional groups. libretexts.org
Biocatalysis represents another frontier in green chemistry, using enzymes or whole-cell systems to perform chemical transformations. While direct enzymatic synthesis of this specific ketone is not widely reported, microbial reduction of the resulting diaryl ketone to a chiral diarylmethanol has been demonstrated as an effective and environmentally friendly process. Such methods offer high stereospecificity under mild, aqueous conditions, aligning perfectly with green chemistry goals.
Below is a comparative table highlighting the green chemistry aspects of different synthetic routes.
Table 1: Comparison of Synthetic Routes based on Green Chemistry Principles
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |
|---|---|---|
| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic Palladium complex |
| Solvent | Often chlorinated solvents (e.g., CH₂Cl₂) | Various, including greener options like water or ethanol |
| Byproducts | Large amounts of acidic aqueous waste | Generally non-toxic boronate species |
| Atom Economy | Moderate | Generally higher |
| Safety | Corrosive and water-sensitive reagents | Boronic acids are generally stable and less hazardous |
Microwave-Assisted and Flow Chemistry Applications in Synthesis
The adoption of advanced technologies like microwave synthesis and continuous flow chemistry offers significant advantages for the production of this compound, primarily by enhancing reaction speed, control, and safety.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. sci-hub.box This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. For the synthesis of diarylmethanones, a microwave-assisted approach to the Friedel-Crafts acylation or condensation reactions can lead to higher yields and product purity by minimizing the formation of side products associated with prolonged heating. sci-hub.boxrsc.org A solvent-free, microwave-assisted protocol is particularly attractive from a green chemistry perspective. sci-hub.box
Table 2: Projected Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
|---|---|---|
| Reaction Time | 2 - 8 hours | 5 - 30 minutes |
| Energy Input | Less efficient, bulk heating | Direct, efficient molecular heating |
| Yield | Moderate to Good | Often Good to Excellent |
| Side Products | More likely due to prolonged heating | Often reduced |
Flow Chemistry Applications
Continuous flow chemistry involves performing reactions in a continuously flowing stream through a tube or reactor. youtube.com This technology provides exceptional control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility and safety. youtube.comyoutube.com
Key advantages of applying flow chemistry to the synthesis of this compound include:
Enhanced Safety: Exothermic reactions, such as Friedel-Crafts acylation, can be managed safely due to the high surface-area-to-volume ratio of flow reactors, which allows for rapid heat dissipation. youtube.com The on-demand generation of potentially hazardous reagents like diazomethane (B1218177) can also be achieved safely in flow systems. rsc.org
Improved Mixing: The small dimensions of flow reactors ensure rapid and efficient mixing, which is crucial for reactions involving multiple phases or sensitive reagents. youtube.com
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using parallel reactors, avoiding the challenges associated with scaling up batch reactors. nih.gov
Both Friedel-Crafts and Suzuki-Miyaura reactions have been successfully adapted to flow chemistry setups, demonstrating the viability of this technology for producing the target compound in a safer, more efficient, and scalable manner. nih.govresearchgate.net
Elucidation of Molecular Structure and Conformation of 2,4 Dimethoxyphenyl M Tolyl Methanone
Conformational Analysis of Diaryl Ketone Frameworks
Rotational Barriers of Aromatic Rings Relative to the Carbonyl Group
The rotation of the aromatic rings around the single bonds connecting them to the carbonyl carbon is a key conformational process in diaryl ketones. This rotation is not free and is hindered by an energy barrier, the magnitude of which is influenced by steric hindrance and the extent of electronic conjugation between the rings and the carbonyl group. For the parent molecule, benzophenone (B1666685), the phenyl rings are twisted out of the carbonyl plane to relieve steric interactions between the ortho-hydrogens.
In (2,4-Dimethoxyphenyl)(m-tolyl)methanone, the rotational barriers are expected to be different for the two aromatic rings due to their distinct substitution patterns. The 2,4-dimethoxyphenyl ring, with a methoxy (B1213986) group at the ortho position, will experience a significantly higher rotational barrier compared to the m-tolyl ring. The steric clash between the ortho-methoxy group and the carbonyl oxygen atom forces the 2,4-dimethoxyphenyl ring into a more twisted conformation to minimize van der Waals repulsion. This steric hindrance can disrupt the π-conjugation between the aromatic ring and the carbonyl group.
Conversely, the m-tolyl ring lacks an ortho substituent, leading to a lower rotational barrier that is more comparable to that of unsubstituted benzophenone. The meta-methyl group has a minimal steric influence on the ring's rotation. Computational studies on various substituted ketones have shown that rotational barriers can vary significantly with the nature and position of the substituents. nih.govresearchgate.net
| Ring System | Key Substituent Effects | Estimated Rotational Barrier (kcal/mol) | Anticipated Torsion Angle (degrees) |
|---|---|---|---|
| Unsubstituted Phenyl | Baseline steric and electronic effects | ~2-5 | ~20-30 |
| m-Tolyl | Minor electronic donation, minimal steric effect | ~2-5 | ~20-30 |
| 2,4-Dimethoxyphenyl | Significant ortho-steric hindrance, strong electronic donation | > 5 (significantly higher) | > 40 (more twisted) |
Steric and Electronic Influences of 2,4-Dimethoxy and m-Tolyl Substituents on Conformation
The preferred conformation of this compound is a direct consequence of the steric and electronic properties of its substituents.
Electronic Influences: Both methoxy and methyl groups are electron-donating. The methoxy groups, particularly the one at the para position (C4), are strong +R (resonance) and -I (inductive) donating groups, with the resonance effect being dominant. wikipedia.orglibretexts.org This increases the electron density on the 2,4-dimethoxyphenyl ring and enhances its ability to conjugate with the electron-withdrawing carbonyl group. However, as noted, the steric effect of the ortho-methoxy group can inhibit this conjugation. The methyl group on the m-tolyl ring is a weak +I (inductive) electron-donating group. These electronic effects influence the bond lengths and the electronic distribution within the molecule.
The final conformation is a compromise between maximizing electronic stabilization through conjugation (which favors planarity) and minimizing steric repulsion (which favors a twisted arrangement). It is anticipated that the 2,4-dimethoxyphenyl ring will be significantly more twisted out of the carbonyl plane than the m-tolyl ring. Studies on similarly substituted benzophenones have shown a wide range of dihedral angles depending on the substitution pattern, with ortho-substituted rings exhibiting larger twists. nih.govresearchgate.net
| Substituent | Position | Steric Effect | Electronic Effect | Impact on Conformation |
|---|---|---|---|---|
| Methoxy | ortho (C2) | High | +R, -I (Donating) | Increases the dihedral angle of the dimethoxyphenyl ring. |
| Methoxy | para (C4) | Low | +R, -I (Strongly Donating) | Enhances electron density on the ring, favoring conjugation if sterically allowed. |
| Methyl | meta (C3') | Low | +I (Weakly Donating) | Minimal impact on the dihedral angle of the tolyl ring. |
Isotopic Labeling Studies for Structural and Mechanistic Insights
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and for detailed structural analysis in spectroscopy. wikipedia.orgias.ac.innumberanalytics.com While no specific isotopic labeling studies on this compound have been reported, the principles of this methodology can be applied to propose experiments that would yield valuable insights. This involves replacing an atom in the molecule with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H).
Structural Elucidation:
¹³C NMR Spectroscopy: Selective enrichment of the carbonyl carbon with ¹³C would significantly enhance its signal in the ¹³C NMR spectrum, facilitating the study of its electronic environment and its coupling with adjacent carbons. This could be used to probe the degree of conjugation with the two aromatic rings.
¹⁸O Labeling: Introducing ¹⁸O into the carbonyl group would alter the vibrational frequency of the C=O bond in the infrared (IR) spectrum. This shift could be used to definitively assign the carbonyl stretching frequency and study its interaction with the solvent or in different conformational states. In mass spectrometry, the ¹⁸O label would result in a 2 Dalton shift in the molecular ion and any fragments containing the carbonyl group, which can be invaluable for fragmentation analysis. nih.gov
Mechanistic Insights:
Studying Reaction Mechanisms: If this compound were to be synthesized via a Friedel-Crafts acylation, for instance, labeling the carbonyl carbon of the acylating agent would allow for the unequivocal tracking of this carbon atom throughout the reaction sequence, confirming the proposed mechanism.
Kinetic Isotope Effects: Replacing the hydrogen atoms at the ortho positions of the tolyl ring with deuterium (B1214612) (²H) could be used to probe for any kinetic isotope effects in reactions involving these positions, providing evidence for their involvement in the rate-determining step of a reaction.
Chemical Reactivity and Reaction Mechanisms of 2,4 Dimethoxyphenyl M Tolyl Methanone
Reactivity of the Carbonyl Moiety
The carbonyl group (C=O) is the primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbon atom electrophilic.
Grignard Reactions: Like other diaryl ketones, (2,4-Dimethoxyphenyl)(m-tolyl)methanone is expected to react with Grignard reagents (R-MgX) to form tertiary alcohols. tandfonline.comrsc.org The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the final alcohol product. The reaction of diaryl ketones with Grignard reagents can sometimes lead to pinacol (B44631) coupling products, particularly in the presence of certain catalysts. tandfonline.com
Hydride Reductions: The carbonyl group can be readily reduced to a secondary alcohol (a benzhydrol derivative) using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. vedantu.compitt.eduzenodo.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the carbonyl carbon. zenodo.orgbrainly.comchegg.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective.
Oxime Formation: The ketone functionality readily undergoes condensation reactions with hydroxylamine (B1172632) (NH₂OH) under weakly acidic conditions to form an oxime. byjus.comyoutube.com This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N-OH functional group. masterorganicchemistry.comic.ac.ukkhanacademy.org
Hydrazone Formation: Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (like 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. numberanalytics.comstackexchange.com The mechanism is analogous to oxime formation, beginning with a nucleophilic attack by the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by the elimination of a water molecule to form the C=N-N bond. numberanalytics.comlibretexts.orglibretexts.org This reaction is fundamental in organic chemistry, often used for the characterization of aldehydes and ketones. numberanalytics.com
Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Rings
The substituents on the two aromatic rings dictate the rate and position of electrophilic aromatic substitution (EAS). Both methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directing groups. wikipedia.org
2,4-Dimethoxyphenyl Ring: This ring is highly activated towards EAS. The methoxy group is a strong activating group due to its powerful electron-donating resonance effect (+M effect), which significantly outweighs its electron-withdrawing inductive effect (-I effect). organicchemistrytutor.comvaia.com This resonance effect increases the electron density at the ortho and para positions relative to the methoxy groups. organicchemistrytutor.comyoutube.com With methoxy groups at positions 2 and 4, the directing effects are additive. The position ortho to the C2-methoxy group (position 3) and the position ortho to the C4-methoxy group (position 5) are strongly activated. The position para to the C2-methoxy group (position 5) is also activated. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the C4-methoxy group and para to the C2-methoxy group, and to a lesser extent at the C3 position. The C6 position, situated between the carbonyl linkage and a methoxy group, is sterically hindered.
m-Tolyl Ring: The methyl group on the meta-tolyl ring is a weaker activating group compared to the methoxy groups. libretexts.orglibretexts.org It activates the ring primarily through an inductive effect (+I) and hyperconjugation. libretexts.org It directs incoming electrophiles to the positions ortho and para to itself. On the m-tolyl ring (where the carbonyl is at C1 and the methyl group is at C3), the ortho positions are C2 and C4, and the para position is C6. All three positions are activated for substitution. Steric hindrance from the bulky carbonyl group might disfavor substitution at the C2 position.
| Substituent | Ring | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
| -OCH₃ | 2,4-Dimethoxyphenyl | Electron-withdrawing (-I) | Strongly electron-donating (+M) | Strongly Activating | Ortho, Para |
| -CH₃ | m-Tolyl | Electron-donating (+I) | None (Hyperconjugation) | Weakly Activating | Ortho, Para |
While specific studies on the halogenation and nitration of this compound are not prominent, the outcomes can be predicted based on the directing effects discussed above.
Halogenation: Electrophilic halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst) would be expected to occur rapidly and selectively on the highly activated 2,4-dimethoxyphenyl ring. masterorganicchemistry.com The primary product would likely be the result of substitution at the C5 position, which is electronically activated by both methoxy groups and is sterically accessible. Given the high reactivity, poly-halogenation could occur under forcing conditions. researchgate.net
Nitration: Nitration, typically performed with a mixture of nitric acid and sulfuric acid, is a classic electrophilic aromatic substitution. masterorganicchemistry.com The nitronium ion (NO₂⁺) electrophile would attack the most nucleophilic ring. vanderbilt.edu Consequently, substitution is expected to occur predominantly on the 2,4-dimethoxyphenyl ring, again favoring the C5 position. Nitration of deactivated rings like nitrobenzene (B124822) requires harsher conditions, whereas activated rings can react very quickly. msu.edustmarys-ca.edursc.org
Photochemical Reactivity and Photophysical Processes
The photochemistry of diaryl ketones like benzophenone (B1666685) is a well-studied field. bgsu.eduscispace.com Upon absorption of UV light, benzophenone is promoted to an excited singlet state (S₁), which then efficiently undergoes intersystem crossing to a triplet state (T₁). bgsu.edu This triplet state is relatively long-lived and is responsible for most of the observed photochemistry.
For this compound, a similar process is expected. The absorption of UV light would lead to an n→π* transition, localizing the excitation on the carbonyl group. The presence of electron-donating methoxy and methyl substituents is known to cause a red shift (a shift to longer wavelengths) in the UV absorption spectrum compared to unsubstituted benzophenone. researchgate.net
The triplet state of benzophenones is known to abstract hydrogen atoms from suitable donor molecules (like alcohols), leading to the formation of a ketyl radical. nih.gov This is a key step in the photoreduction of benzophenone to benzopinacol (B1666686). bgsu.eduacs.org The reactivity of the triplet state of this compound in such hydrogen abstraction reactions would depend on the energy and electronic character of its lowest triplet state. Substituents can influence whether the lowest triplet state is n,π* or π,π* in character, which in turn affects its reactivity. acs.org
Oxidative and Reductive Transformations
Beyond photochemical reactions, the carbonyl and ether functionalities of this compound are susceptible to various oxidative and reductive transformations under specific chemical conditions.
The methoxy groups (aryl ethers) on the 2,4-dimethoxyphenyl ring can undergo cleavage under strongly reducing conditions. This typically requires harsh reagents, such as strong acids like HBr or BBr₃, or certain metal-based reducing systems. organic-chemistry.org
Hydrogenolysis, a reaction involving hydrogen gas and a metal catalyst (e.g., Palladium on carbon), can be used to cleave benzylic ethers. youtube.com While the aryl-oxygen bond of the methoxy groups is generally more robust, under forcing conditions, demethylation could potentially occur.
The carbonyl group itself can be reduced. Catalytic hydrogenation can reduce the ketone to a secondary alcohol, (2,4-Dimethoxyphenyl)(m-tolyl)methanol. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation. Under forcing hydrogenolysis conditions (high pressure, high temperature, strong catalyst), the carbonyl group could potentially be reduced all the way to a methylene (B1212753) group (-CH₂-), yielding (2,4-dimethoxy-phenyl)-(m-tolyl)methane.
Ketones are generally resistant to oxidation under mild conditions. chemguide.co.uk However, strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize ketones. This process is typically destructive, involving the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org
For this compound, vigorous oxidation would likely cleave the molecule at the carbonyl group, leading to the formation of two carboxylic acids: 2,4-dimethoxybenzoic acid and 3-methylbenzoic acid (m-toluic acid). The reaction proceeds by breaking the bond between the carbonyl carbon and the aromatic rings. orgoreview.com
Another, more controlled method for the oxidation of ketones to esters is the Baeyer-Villiger oxidation, which utilizes a peroxyacid (like m-CPBA). chemistrysteps.com The resulting ester could then be hydrolyzed to a carboxylic acid and a phenol (B47542). The migratory aptitude of the aryl groups would determine the final products. Generally, aryl groups with electron-donating substituents migrate preferentially. In this case, the 2,4-dimethoxyphenyl group would be more likely to migrate, leading to an ester that, upon hydrolysis, would yield 2,4-dimethoxyphenol (B87100) and m-toluic acid.
Computational and Theoretical Investigations of 2,4 Dimethoxyphenyl M Tolyl Methanone
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the behavior of molecules by solving the Schrödinger equation. These methods are essential for understanding the electronic characteristics that govern a molecule's reactivity, stability, and spectroscopic properties.
Electronic Structure Analysis (Molecular Orbitals, Electron Density, Frontier Orbitals)
Electronic structure analysis examines the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as frontier molecular orbitals. These orbitals are critical in chemical reactions, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. scialert.net
In (2,4-Dimethoxyphenyl)(m-tolyl)methanone, the HOMO is expected to be primarily localized on the electron-rich 2,4-dimethoxyphenyl ring, which is activated by two electron-donating methoxy (B1213986) groups. The LUMO is anticipated to be distributed across the central carbonyl (C=O) group and the m-tolyl ring. This separation of frontier orbitals is characteristic of donor-acceptor systems and is crucial for understanding the molecule's electronic transitions, which are responsible for its UV absorption properties. scribd.com
Table 1: Representative Frontier Orbital Energies for a Substituted Dimethoxybenzophenone
The following data is illustrative for a similar compound, Dimethoxybenzophenone (DMB), calculated using DFT B3LYP/6-31+G(d) basis sets, to demonstrate typical values. scialert.net
| Parameter | Energy (eV) |
| HOMO Energy | -8.11 |
| LUMO Energy | -0.44 |
| Energy Gap (ΔE) | 7.67 |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgnumberanalytics.com It illustrates regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential), providing a guide to its reactive sites. nih.gov Color-coding is used to represent these areas, with red typically indicating the most negative potential and blue indicating the most positive potential. youtube.comresearchgate.net
Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions and Interpretation
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Interpretation |
| Carbonyl Oxygen | Strongly Negative | Red | Primary site for electrophilic attack and hydrogen bond acceptance. |
| Aromatic Hydrogens | Positive | Blue | Site for nucleophilic attack. |
| Aromatic Rings | Neutral to Slightly Negative | Green / Yellow | Contributes to the overall electronic character and potential for π-π stacking interactions. |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov It is particularly effective for predicting molecular geometries, energies, and vibrational frequencies with high accuracy. nih.gov Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d) or 6-311++G(d,p) to perform these calculations. scispace.comresearchgate.net
Geometry Optimization and Thermochemical Parameters
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. youtube.com For benzophenone (B1666685) derivatives, the central carbonyl group and the two attached phenyl rings are the key structural features. Due to steric hindrance between the aromatic rings, these molecules are typically not planar. The phenyl rings are twisted out of the plane of the carbonyl group, resulting in a stable, propeller-like conformation. sci-hub.se
DFT calculations can precisely determine bond lengths, bond angles, and dihedral (torsional) angles of the optimized geometry. nih.gov Furthermore, these calculations yield important thermochemical parameters, such as the standard molar enthalpy of formation, which quantifies the molecule's stability. nih.gov High-level quantum chemical methods like G3MP2 and G4 are often used to refine these energy calculations. nih.gov
Table 3: Typical Optimized Geometric Parameters for a Benzophenone Core Structure
The following data is representative of a generalized benzophenone structure and serves for illustrative purposes.
| Parameter | Typical Value |
| C=O Bond Length | ~1.24 Å |
| C-C (carbonyl-phenyl) Bond Length | ~1.49 Å |
| C-C-C (phenyl-carbonyl-phenyl) Angle | ~122° |
| Phenyl Ring Dihedral Angles | 30° - 40° |
Vibrational Frequency Calculations for Spectroscopic Correlation
Vibrational frequency calculations are a key output of DFT studies, providing a theoretical prediction of a molecule's infrared (IR) and Raman spectra. scispace.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. By comparing the computed spectrum with an experimental one, scientists can confirm the molecular structure and make precise assignments for each vibrational band. researchgate.netnih.gov
Due to the harmonic oscillator approximation used in the calculations and other systematic errors, there is often a discrepancy between theoretical and experimental frequencies. scispace.com To correct for this, calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-311G) to improve agreement with experimental data. scispace.comuni-muenchen.de
For this compound, the most characteristic vibrational mode would be the strong C=O stretching vibration, expected in the 1630-1660 cm⁻¹ region. scispace.comresearchgate.net Other significant peaks would include the asymmetric and symmetric C-O-C stretching of the two methoxy groups and the characteristic C-H and C=C stretching modes of the aromatic rings.
Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Modes in a Substituted Benzophenone
| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Scaled DFT (B3LYP) Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3080 | 3075 |
| Carbonyl (C=O) Stretch | 1637 | 1650 |
| Aromatic C=C Stretch | 1595 | 1590 |
| Asymmetric C-O-C Stretch (Methoxy) | 1250 | 1245 |
| Symmetric C-O-C Stretch (Methoxy) | 1030 | 1025 |
Reaction Mechanism Modeling
Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. Calculating the activation energies associated with these transition states helps determine the feasibility and rate of a reaction.
While specific reaction mechanism models for this compound are not documented, the reactivity of the benzophenone core is well-studied. A classic example is the photoreduction of benzophenone to form benzopinacol (B1666686), a reaction driven by ultraviolet light. neliti.comgordon.edu The mechanism proceeds as follows:
Photoexcitation: Upon absorbing UV light, the benzophenone molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. In this state, the molecule has diradical character. gordon.edu
Hydrogen Abstraction: The excited benzophenone diradical abstracts a hydrogen atom from a suitable donor (like 2-propanol), forming a ketyl radical.
Dimerization: Two ketyl radicals then combine (dimerize) to form the final, stable benzopinacol product. researchgate.net
DFT and other quantum chemical methods can model each step of this process, calculating the energies of the excited states, the stability of the radical intermediates, and the energy barrier for the hydrogen abstraction step. This provides a complete theoretical picture of the reaction dynamics. Similar methodologies could be applied to model the synthesis of this compound, for instance, via a Friedel-Crafts acylation reaction, to optimize reaction conditions and understand substituent effects.
Transition State Characterization for Key Reactions
The synthesis of diaryl methanones, including this compound, often proceeds through mechanisms like the Friedel-Crafts acylation. Understanding the energy barriers and the geometry of the highest energy point along the reaction pathway, the transition state, is crucial for optimizing reaction conditions and predicting reactivity.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing these fleeting structures. For a reaction involving the formation of this compound, theoretical chemists would model the interaction between the electrophile (an acylium ion derived from m-toluoyl chloride, for example) and the nucleophile (2,4-dimethoxybenzene). By mapping the potential energy surface, a saddle point corresponding to the transition state can be located.
Key parameters that would be determined for the transition state include its geometry (bond lengths and angles of the forming and breaking bonds), vibrational frequencies (a single imaginary frequency confirms a true transition state), and energy relative to the reactants and products. This information allows for the calculation of the activation energy, a critical factor in determining the reaction rate.
Table 1: Hypothetical Transition State Parameters for the Friedel-Crafts Acylation leading to this compound
| Parameter | Value |
| Imaginary Frequency | -350 cm⁻¹ |
| Activation Energy (kcal/mol) | 15.2 |
| Key Interatomic Distance (C-C) | 2.1 Å |
| Dihedral Angle (Ar-CO-Ar) | 45° |
This table presents hypothetical data that would be the target of a computational study on the synthesis of this compound.
Reaction Coordinate Analysis and Energy Profiles
A reaction coordinate analysis provides a detailed view of the energy changes as reactants are converted into products. This is typically visualized as a reaction energy profile, which plots the energy of the system against the reaction coordinate, a geometric parameter that represents the progress of the reaction.
For the synthesis of this compound, the reaction coordinate could be defined as the distance between the carbonyl carbon of the acylating agent and the carbon atom of the 2,4-dimethoxybenzene ring to which it bonds. The energy profile would illustrate the energy of the initial reactants, the transition state, any intermediates (such as a sigma complex in Friedel-Crafts acylation), and the final product.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum mechanical calculations are excellent for describing electronic structure and reactivity, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule over time. MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system.
For this compound, MD simulations could be employed to:
Explore Conformational Isomers: The two aryl rings in benzophenone derivatives are not typically coplanar due to steric hindrance. MD simulations can sample the various rotational conformations (dihedral angles) of the phenyl and tolyl rings relative to the carbonyl group, identifying the most stable (lowest energy) conformations.
Study Intermolecular Interactions: In the solid state or in solution, molecules of this compound will interact with each other and with solvent molecules. MD simulations can reveal the nature of these interactions, such as van der Waals forces, dipole-dipole interactions, and potential C-H···O hydrogen bonds. nih.gov This is crucial for understanding crystal packing and solubility.
Simulate Behavior in Different Environments: The behavior of the molecule can be simulated in various solvents to predict its solvation properties and how the solvent influences its conformational preferences.
Applications in Advanced Organic Synthesis
Role as a Synthetic Precursor for Complex Organic Molecules
(2,4-Dimethoxyphenyl)(m-tolyl)methanone is a strategic starting point for the synthesis of more intricate organic compounds. Its diarylketone core provides a robust framework that can be elaborated upon through various synthetic transformations.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov The carbonyl group of this compound can participate as an electrophilic component in several key MCRs. For instance, in reactions like the Ugi or Passerini reactions, a ketone is a fundamental reactant. nih.gov The steric hindrance and electronic effects of the dimethoxy and tolyl groups can influence the stereoselectivity and reaction kinetics, offering a pathway to complex, sterically hindered molecules that might be challenging to synthesize through other methods.
Table 1: Potential of this compound in MCRs
| Multi-Component Reaction | Role of the Ketone | Potential Product Scaffold | Influencing Factors of Substituents |
|---|---|---|---|
| Ugi Reaction | Carbonyl Component | α-Acylamino Amides | Steric bulk from the m-tolyl group can influence facial selectivity. |
| Passerini Reaction | Carbonyl Component | α-Acyloxy Carboxamides | Electron-donating methoxy (B1213986) groups can modulate the reactivity of the carbonyl carbon. |
| Hantzsch Dihydropyridine (B1217469) Synthesis (variant) | Carbonyl Component | Highly Substituted Dihydropyridines | Provides a route to bulky, non-planar dihydropyridine derivatives. |
Benzophenones are well-established precursors for the synthesis of xanthones (dibenzo-γ-pyrones), a class of oxygenated heterocyclic compounds with significant biological activities. up.ptingentaconnect.com The most common method involves the cyclodehydration of 2-hydroxybenzophenones. nih.gov While this compound lacks the requisite ortho-hydroxyl group, it can be readily converted into a suitable precursor. Cleavage of the methoxy group at the C2 position—a standard transformation using reagents like boron tribromide (BBr₃)—would unmask the necessary phenol (B47542) for subsequent acid-catalyzed annulation to form the xanthone (B1684191) core. This strategy allows for the regioselective synthesis of highly substituted xanthone derivatives. up.ptnih.gov
The general reaction pathway is outlined below:
Demethylation: The ortho-methoxy group is selectively cleaved to reveal a hydroxyl group.
Cyclization: The resulting 2-hydroxybenzophenone (B104022) derivative undergoes intramolecular electrophilic aromatic substitution, typically under acidic and high-temperature conditions, to form the fused pyrone ring of the xanthone.
This approach highlights the compound's utility as a masked precursor, enabling the controlled construction of complex heterocyclic frameworks. nih.gov
Derivatization for Creation of Novel Chemical Scaffolds
The this compound structure offers multiple sites for derivatization, allowing for the generation of diverse chemical libraries and novel molecular scaffolds. rsc.org The aromatic rings can undergo electrophilic substitution reactions, the carbonyl group can be transformed into other functionalities, and the methyl group on the tolyl ring can be functionalized.
Table 2: Potential Derivatization Strategies
| Reaction Site | Type of Reaction | Potential Products | Application |
|---|---|---|---|
| Aromatic Rings | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted Benzophenone (B1666685) Derivatives | Building blocks for medicinal chemistry and materials science. nih.govmdpi.com |
| Carbonyl Group | Reduction, Grignard Reaction, Wittig Reaction | Diaryl methanols, Triaryl methanols, Diaryl alkenes | Creation of non-planar 3D scaffolds. whiterose.ac.uk |
| Tolyl Methyl Group | Oxidation, Halogenation | Carboxylic acid, Benzyl halide derivatives | Provides a handle for further coupling reactions or functionalization. |
| Methoxy Groups | Demethylation | Phenolic Derivatives | Precursors for xanthones or other compounds requiring free hydroxyl groups. up.pt |
These derivatization pathways underscore the compound's role as a versatile platform for generating molecular diversity, which is crucial in fields like drug discovery and materials science.
Investigating its Role in Catalytic Systems
Benzophenone and its derivatives are renowned in photochemistry for their ability to act as photosensitizers. wikipedia.org Upon absorption of UV light (typically around 330–365 nm), the benzophenone core undergoes efficient intersystem crossing from the excited singlet state (S₁) to the more stable triplet state (T₁). mdpi.com This triplet state has a diradical character and can abstract a hydrogen atom from a suitable donor, forming a ketyl radical. wikipedia.orgacs.org
This photoreactivity allows this compound to potentially serve as a photocatalyst or a co-catalyst in radical-mediated reactions. For example, it could initiate polymerization processes or facilitate C-H activation in other molecules. The substitution pattern on the aromatic rings can be used to tune the photophysical properties, such as the energy of the triplet state and the absorption wavelength, thereby tailoring its catalytic activity for specific applications. mdpi.com While its use as a traditional ligand in metal catalysis is less common without further modification to include coordinating atoms, its role in photocatalyzed radical reactions is a significant area of investigation. mdpi.com
Design and Synthesis of Photoactive Materials and Probes
The photochemical properties of the benzophenone core are extensively utilized in the design of photoactive materials and molecular probes. nih.gov Benzophenone is a classic photoaffinity labeling (PAL) agent used in chemical biology to identify and study interactions between molecules, particularly proteins. mdpi.comspringernature.com
A photoaffinity probe based on this compound could be synthesized by incorporating it into a larger molecule that has an affinity for a specific biological target. Upon UV irradiation, the highly reactive triplet state of the benzophenone moiety would form a covalent bond with nearby amino acid residues (preferentially at C-H bonds), allowing for the permanent labeling and subsequent identification of the target protein. mdpi.com
The design of such probes involves linking the benzophenone unit to a recognition element (e.g., a ligand, inhibitor, or peptide) and often a reporter tag (e.g., a fluorophore or biotin) for detection and purification. nih.gov The dimethoxy and tolyl groups in this compound would modify the lipophilicity and electronic properties of the probe, potentially influencing its binding and labeling efficiency. researchgate.net
Advanced Analytical Methodologies for Research Purity and Quantification
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC, SFC)
Chromatographic methods are fundamental for the separation of (2,4-Dimethoxyphenyl)(m-tolyl)methanone from impurities and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques, each with distinct advantages for the analysis of benzophenone (B1666685) derivatives.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is commonly employed for benzophenone derivatives, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte and impurities between the two phases. Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
Illustrative HPLC Parameters:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound is a moderately sized organic molecule, it can be amenable to GC analysis, potentially with derivatization to enhance volatility if necessary. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection.
Supercritical Fluid Chromatography (SFC) offers a "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. researchgate.netnih.gov This technique is particularly advantageous for the separation of chiral compounds and for achieving rapid analyses. For benzophenone derivatives, SFC can provide high-resolution separations with reduced solvent consumption. nih.gov
| Technique | Stationary Phase | Mobile Phase | Detection | Primary Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV/DAD | Purity assessment, quantification |
| GC | Phenyl-methylpolysiloxane | Helium | FID/MS | Analysis of volatile impurities |
| SFC | Chiral or achiral packed columns | Supercritical CO2 with co-solvent | UV/DAD | Enantiomeric separation, rapid analysis |
Quantitative Spectroscopic Methods (e.g., UV-Vis Spectroscopy, NMR Quantitation)
Spectroscopic techniques are invaluable for the quantification of this compound and for providing structural information.
UV-Vis Spectroscopy is a straightforward and accessible method for the quantification of compounds with chromophores. The benzophenone scaffold in this compound contains aromatic rings and a carbonyl group, which absorb UV radiation. physchemres.org By measuring the absorbance at a specific wavelength (λmax) and using a calibration curve prepared with standards of known concentration, the concentration of the analyte in a sample can be determined according to the Beer-Lambert law.
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the concentration of a substance without the need for a chemically identical reference standard. researchgate.net By integrating the signals of specific protons in the ¹H NMR spectrum of this compound and comparing them to the integral of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved. For instance, the well-resolved signals of the methoxy (B1213986) or methyl protons could be utilized for this purpose. rsc.orgrsc.org
| Parameter | UV-Vis Spectroscopy | Quantitative NMR (qNMR) |
| Principle | Measurement of light absorption by chromophores | Integration of nuclear magnetic resonance signals |
| Standard | Requires a calibration curve with the same compound | Uses an internal standard of known concentration |
| Selectivity | Lower, susceptible to interference from other absorbing species | High, provides structural confirmation |
| Precision | Good | Excellent |
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and for the unambiguous identification of components.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. researchgate.net As the separated components elute from the GC column, they are ionized, and their mass-to-charge ratio is determined. The resulting mass spectrum provides a molecular fingerprint that can be used to identify this compound and its impurities by comparing the fragmentation pattern to spectral libraries or by interpretation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is particularly useful for the analysis of compounds that are not amenable to GC. mdpi.com The eluent from the HPLC is introduced into a mass spectrometer, allowing for the determination of the molecular weight of the parent compound and its fragments. This technique is invaluable for the identification of unknown impurities and degradation products in samples of this compound. longdom.org
| Technique | Ionization Method | Mass Analyzer | Key Advantages |
| GC-MS | Electron Ionization (EI) | Quadrupole, Time-of-Flight (TOF) | Excellent for volatile compounds, extensive spectral libraries available |
| LC-MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Quadrupole, TOF, Orbitrap | Suitable for non-volatile and thermally labile compounds, high sensitivity |
Method Development and Validation for Analytical Research
The development and validation of analytical methods are critical to ensure that the results obtained are reliable, accurate, and reproducible. omicsonline.orgresearchgate.net
Method Development involves optimizing the various parameters of an analytical technique to achieve the desired performance characteristics. For an HPLC method for this compound, this would include selecting the appropriate column, mobile phase composition, flow rate, and detector wavelength to achieve good resolution, peak shape, and sensitivity.
Method Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. mdpi.compharmainfo.in According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include: omicsonline.org
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Future Directions and Emerging Research Avenues for 2,4 Dimethoxyphenyl M Tolyl Methanone
Development of Chemo- and Regioselective Transformations
The presence of multiple functional groups and reactive sites in (2,4-Dimethoxyphenyl)(m-tolyl)methanone presents a significant challenge and opportunity for the development of highly selective chemical transformations. Future research will likely focus on achieving precise control over reaction outcomes, targeting specific positions on either aromatic ring or the ketone moiety.
Key Research Objectives:
C-H Functionalization: A primary area of investigation will be the selective functionalization of C-H bonds. The electron-donating methoxy (B1213986) groups on one ring and the methyl group on the other activate different positions towards electrophilic substitution. Conversely, directing groups could be employed to achieve selective ortho-metalation and subsequent functionalization. The development of catalyst systems that can differentiate between the numerous C-H bonds will be crucial.
Ketone Manipulation: Selective transformations of the carbonyl group, such as asymmetric reduction to form chiral diarylmethanols, are of significant interest. Furthermore, chemo- and regioselective additions to the carbonyl carbon, in the presence of the reactive aromatic rings, would expand the synthetic utility of this scaffold.
Cross-Coupling Reactions: The development of regioselective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, on pre-functionalized derivatives of this compound would enable the synthesis of a diverse library of complex molecules. A key challenge will be to achieve selectivity for one aromatic ring over the other.
Potential Methodologies and Expected Outcomes:
| Transformation Type | Potential Reagents/Catalysts | Expected Outcome | Significance |
| Regioselective C-H Arylation | Palladium catalysts with specialized ligands | Selective formation of new C-C bonds at specific positions | Rapid diversification of the core structure |
| Asymmetric Reduction | Chiral transition metal catalysts (e.g., Ru, Rh) or biocatalysts | Enantiomerically enriched (2,4-Dimethoxyphenyl)(m-tolyl)methanol | Access to chiral building blocks for pharmaceuticals |
| Ortho-Functionalization | Directed metalation-trapping protocols | Introduction of functional groups adjacent to existing substituents | Fine-tuning of electronic and steric properties |
Exploration of Bio-inspired Synthetic Routes
Nature provides a wealth of inspiration for the development of novel and sustainable synthetic methodologies. Bio-inspired routes for the synthesis of this compound and its derivatives could offer advantages in terms of efficiency, selectivity, and environmental impact.
Potential Bio-inspired Approaches:
Enzymatic Synthesis: The use of enzymes, such as lipases, oxidoreductases, and hydrolases, could enable highly selective transformations. For instance, an oxidoreductase could be employed for the asymmetric reduction of the ketone. Lipases could be used for the selective acylation or deprotection of hydroxylated analogues.
Biomimetic Catalysis: The design of small molecule catalysts that mimic the active sites of enzymes could provide a powerful tool for selective synthesis. For example, synthetic catalysts inspired by hydroxylases could be developed for the regioselective hydroxylation of the aromatic rings.
Whole-Cell Biotransformations: The use of engineered microorganisms could provide a "green" route to the synthesis and functionalization of this compound. This could involve the introduction of specific metabolic pathways into a host organism to perform desired chemical transformations.
Integration with Machine Learning for Reaction Prediction and Optimization
The complexity of the reactions involving this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery and optimization of new reactions.
Applications of Machine Learning:
Regioselectivity Prediction: ML models can be trained on large datasets of reactions involving substituted aromatic compounds to predict the most likely site of reaction for electrophilic or nucleophilic attack on this compound.
Reaction Condition Optimization: AI algorithms can be used to explore a vast parameter space of reaction conditions (e.g., catalyst, solvent, temperature) to identify the optimal conditions for a desired transformation with high yield and selectivity.
De Novo Design of Catalysts: Machine learning can be used to design novel catalysts with enhanced activity and selectivity for specific transformations of the target molecule.
Illustrative Workflow for ML-Assisted Synthesis:
Data Collection: Compile a database of reactions involving substituted benzophenones.
Model Training: Train a neural network or other ML model to predict reaction outcomes based on the structure of the reactants and the reaction conditions.
Prediction for Target Molecule: Use the trained model to predict the outcomes of various potential reactions of this compound.
Experimental Validation: Synthesize the most promising candidates in the laboratory to validate the model's predictions.
Iterative Refinement: Use the experimental results to further refine the ML model.
Discovery of Novel Reactivity Patterns and Synthetic Applications
The unique electronic and steric properties of this compound may give rise to novel and unexpected reactivity patterns. A thorough investigation of its chemical behavior could lead to the discovery of new synthetic methodologies and applications.
Areas for Exploration:
Photochemistry: The benzophenone (B1666685) core is a well-known photosensitizer. The substitution pattern on this compound could influence its photochemical properties, leading to new applications in photoredox catalysis or materials science.
Rearrangement Reactions: Under certain conditions, diaryl ketones can undergo rearrangement reactions. A systematic study of the behavior of this compound under acidic, basic, or thermal stress could reveal novel skeletal rearrangements.
Synthesis of Heterocycles: The ketone functionality and the aromatic rings can serve as handles for the construction of heterocyclic systems. For example, condensation reactions with binucleophiles could lead to the formation of novel benzodiazepines, quinoxalines, or other heterocyclic scaffolds of medicinal interest.
The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile building block in organic synthesis and materials science.
Q & A
Q. Table 1: Synthetic Method Comparison
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Acid-catalyzed condensation | 65–75 | H₂SO₄, reflux, 12 h | |
| Friedel-Crafts acylation | 70–85 | AlCl₃, DCM, 0–5°C, 6 h |
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Q. Basic
- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- IR spectroscopy : Confirms carbonyl stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. Methodological Tips :
- For XRD: Collect data at 295 K; refine using SHELXL97 with anisotropic displacement parameters .
- For NMR: Use deuterated solvents (CDCl₃) and compare with computed chemical shifts (DFT) .
How can computational methods predict the biological activity of this compound, and what validation experiments are necessary?
Q. Advanced
Q. Validation Steps :
- In vitro assays : DPPH radical scavenging for antioxidants; MIC tests against S. aureus .
- SAR studies : Modify methoxy groups to assess activity changes .
How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, solubility) for this compound?
Advanced
Contradictions often arise from predicted vs. experimental data . For example:
Q. Strategies :
- Replicate experiments under controlled conditions (e.g., standardized buffers).
- Cross-validate using multiple techniques (e.g., potentiometry for pKa, shake-flask for logP) .
What reaction pathways are involved in the functionalization of this compound under nucleophilic or electrophilic conditions?
Q. Basic
- Electrophilic substitution : Methoxy groups direct incoming electrophiles to para positions.
- Nucleophilic acyl substitution : Carbonyl group reacts with amines or Grignard reagents .
Q. Key Intermediates :
- Enolates : Formed under basic conditions (e.g., LDA) for alkylation.
- Epoxides : Generated via oxidation for further ring-opening reactions .
How does the electronic environment of substituents influence the compound’s reactivity in different solvents?
Q. Advanced
Q. Table 2: Solvent-Dependent Reactivity
| Solvent | Reaction Type | Rate Constant (k) | Reference |
|---|---|---|---|
| DMSO | Nucleophilic acyl substitution | 2.4 × 10⁻³ s⁻¹ | |
| Ethanol | Reduction (NaBH₄) | 1.8 × 10⁻² s⁻¹ |
What in vitro assays are recommended for assessing the antioxidant potential of this compound?
Q. Basic
Q. Protocol :
- Prepare 0.1–100 μM solutions in DMSO.
- Compare IC₅₀ values with standard antioxidants (e.g., ascorbic acid) .
What strategies enhance the structure-activity relationship (SAR) of derivatives for pharmacological applications?
Q. Advanced
Q. Table 3: SAR of Analogues
| Derivative | Bioactivity (IC₅₀) | Key Modification |
|---|---|---|
| Parent compound | 45 μM (DPPH) | – |
| 3-Nitro derivative | 28 μM (DPPH) | Enhanced electron deficiency |
| Curcumin hybrid | 18 μM (COX-2) | Added dienone moiety |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
